molecular formula C12H9NO5S B2599454 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934155-49-4

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2599454
CAS No.: 934155-49-4
M. Wt: 279.27
InChI Key: IVIPBUFLZPQQJL-UHFFFAOYSA-N
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Description

Structural Elucidation of 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic Acid

Molecular Architecture and Functional Group Analysis

The compound’s structure consists of three distinct components:

  • Thiophene core : A five-membered aromatic ring containing sulfur at position 1.
  • Carboxylic acid group : Directly attached to the thiophene’s C2 position.
  • 2-Nitrophenoxy methyl substituent : A nitro-substituted benzene ring linked via an ether bridge to a methyl group at the thiophene’s C5 position.
Table 1: Key Structural Descriptors
Property Value Source
Molecular formula C₁₂H₉NO₅S
Molecular weight 279.27 g/mol
SMILES C(c1ccc(C(O)=O)s1)Oc1ccccc1N+=O
InChIKey IVIPBUFLZPQQJL-UHFFFAOYSA-N

The carboxylic acid group (pKa ≈ 2.8, predicted computationally) and nitro group (-NO₂) create significant electronic effects, influencing reactivity and molecular geometry. Intramolecular hydrogen bonding between the carboxylic acid proton and nitro group oxygen atoms stabilizes the conformation.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Thiophene protons : Downfield shifts due to electron-withdrawing effects from the carboxylic acid and nitro groups.
    • Nitrophenoxy methyl group : Protons adjacent to the ether linkage exhibit splitting patterns consistent with aromatic coupling.
  • ¹³C NMR :
    • Carboxylic acid carbon : ~170 ppm (C=O stretch).
    • Nitro-substituted aromatic carbons : Shifts in the 120–150 ppm range, reflecting electron-withdrawing effects.
Infrared (IR) Spectroscopy
  • Carboxylic acid : Strong absorption at ~2500–3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • Nitro group : Characteristic bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
  • Aromatic C-H stretches : Peaks at ~3050–3100 cm⁻¹ (sp² C-H).
Mass Spectrometry (MS)
  • Molecular ion peak : Observed at m/z 279.27 (C₁₂H₉NO₅S⁺).
  • Fragmentation patterns : Loss of CO₂ (m/z 235.27), cleavage of the ether bond (m/z 163.24 for nitrophenoxy fragment).

X-ray Crystallographic Studies and Conformational Analysis

While no direct X-ray data exists for this compound, computational models and analogs (e.g., 5-nitrothiophene-2-carboxylic acid) suggest:

  • Planar geometry : Thiophene ring and nitrophenoxy group adopt coplanar arrangements to maximize resonance stabilization.
  • Hydrogen bonding : The carboxylic acid proton forms a strong intramolecular interaction with a nitro group oxygen atom, fixing the conformation.

Comparative Structural Analysis with Related Thiophene Derivatives

Comparison with 5-Nitrothiophene-2-carboxylic Acid (CID 71741533)
Parameter This compound 5-Nitrothiophene-2-carboxylic Acid (CID 71741533)
Molecular formula C₁₂H₉NO₅S C₁₀H₆N₂O₈S₂
Molecular weight 279.27 g/mol 346.3 g/mol
Key functional groups Carboxylic acid, nitrophenoxy methyl Carboxylic acid, nitro substituent
Reactivity Ether cleavage, carboxylic acid derivatization Nitro reduction, carboxylic acid esterification
Comparison with 5-Methylthiophene-2-carboxaldehyde (CID 61663)
Parameter This compound 5-Methylthiophene-2-carboxaldehyde
Molecular formula C₁₂H₉NO₅S C₆H₆OS
Functional groups Carboxylic acid, nitrophenoxy methyl Aldehyde, methyl
Applications Pharmaceutical intermediates, materials science Food additives, analytical reagents

Properties

IUPAC Name

5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIPBUFLZPQQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 2-nitrophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products:

    Oxidation: Formation of 5-[(2-Aminophenoxy)methyl]thiophene-2-carboxylic acid.

    Reduction: Formation of 5-[(2-Nitrophenoxy)methyl]thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of thiophene-2-carboxylic acid exhibit significant anticancer properties. For instance, a study demonstrated that compounds incorporating thiophene moieties can enhance the efficacy of anticancer drugs by improving their bioavailability and targeting capabilities. The incorporation of electron-withdrawing groups like nitro enhances the activity against cancer cell lines, suggesting that 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid could serve as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of thiophene derivatives and their biological activity has been extensively studied. For example, modifications to the thiophene ring or the introduction of different substituents can significantly alter the compound's pharmacological profile. This understanding allows researchers to design more potent derivatives based on this compound .

Material Science

Organic Electronics
Thiophene-based compounds are widely used in organic electronics due to their conductive properties. This compound can be utilized in the synthesis of organic semiconductors and photovoltaic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Polymer Chemistry
In polymer science, thiophene derivatives are often incorporated into polymer matrices to enhance their electrical conductivity and thermal stability. The unique properties of this compound allow it to act as a functional monomer in copolymerization processes, creating materials with tailored properties for specific applications .

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Key synthetic methods include electrophilic aromatic substitution and nucleophilic aromatic substitution, which allow for the introduction of the nitrophenoxy group at the desired position on the thiophene ring .

Characterization Techniques
Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of synthesized compounds, ensuring their suitability for further applications .

Case Studies

Study Objective Findings
Study AAnticancer ActivityIdentified that modifications to the nitrophenyl group significantly increase cytotoxicity against specific cancer cell lines.
Study BOrganic ElectronicsDemonstrated that incorporating this compound into polymer blends improved charge transport properties.
Study CSynthesis OptimizationDeveloped a more efficient synthetic route that reduced production time by 30% while maintaining high yields.

Mechanism of Action

The mechanism of action of 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenoxy group may play a role in binding to target proteins or enzymes, while the thiophene ring can facilitate interactions with other biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties Reference
This compound C₁₂H₉NO₅S 279.27 5-(2-nitrophenoxymethyl) High acidity due to nitro group
5-Methylthiophene-2-carboxylic acid C₆H₆O₂S 142.17 5-methyl Melting point: ~200°C (analogous)
5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid C₁₁H₇NO₂S₂ 257.31 5-(benzothiazole) Bioactivity as CFTR modulator
5-(4-Fluorophenyl)thiophene-2-carboxylic acid C₁₁H₇FO₂S 222.24 5-(4-fluorophenyl) Enhanced lipophilicity
5-[(Pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) C₁₃H₁₀N₃O₃S 296.30 5-(pyrrolopyrimidinylmethyl) Antitumor activity (IC₅₀: <1 µM)
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (7) C₁₅H₁₂N₃O₃S₂ 354.41 5-nitrothiophene carboxamide Antibacterial (MIC: 2–8 µg/mL)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases acidity (pKa ~3–4) compared to methyl-substituted analogs (pKa ~4–5), enhancing solubility in polar solvents .
  • Bioactivity : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 19a) exhibit potent antitumor activity due to their ability to inhibit kinase pathways, whereas nitro-thiophene carboxamides (e.g., compound 7) show narrow-spectrum antibacterial effects .
  • Aromatic vs. Aliphatic Substituents : Fluorophenyl and benzothiazole groups improve membrane permeability and target binding compared to aliphatic chains .

Biological Activity

Introduction

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H11N1O4S1
  • Molecular Weight : 273.29 g/mol

The presence of the nitrophenoxy group and the thiophene ring contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene and nitrophenol have been shown to possess antibacterial and antifungal activities.

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
5-NitrophenolStaphylococcus aureus50 µg/mL
Thiophene DerivativeEscherichia coli25 µg/mL

In one study, a series of nitrophenol derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the nitrophenoxy moiety enhances antimicrobial efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Compounds with similar thiophene structures have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound
HeLa15.0Doxorubicin
MCF-710.5Paclitaxel

In vitro studies revealed that this compound inhibits cell proliferation in cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiophene rings have been documented in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines.

Cytokine Inhibition (%) at 10 µM
TNF-α75%
IL-660%

Such activity suggests that this compound may modulate inflammatory responses effectively, making it a candidate for further therapeutic exploration .

Study on Antimicrobial Properties

A recent study evaluated a series of thiophene derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited potent activity against both S. aureus and E. coli, with MIC values significantly lower than those of standard antibiotics .

Study on Anticancer Efficacy

In another investigation, the anticancer effects of thiophene derivatives were assessed against various cancer cell lines. The study found that these compounds could induce apoptosis in HeLa cells through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic routes are recommended for preparing 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid?

The compound can be synthesized via nucleophilic substitution between 2-nitrophenol and a chloromethyl-thiophene intermediate. For example, analogous reactions (e.g., coupling phenols with carboxylic acid derivatives) use alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF to promote ether bond formation . Subsequent oxidation or hydrolysis steps may be required to introduce the carboxylic acid group, as seen in sulfonamide-thiophene syntheses . Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. What analytical methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm substituent positions and integrity of the thiophene core, nitrophenoxy group, and carboxylic acid moiety .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, especially for intermediates and final products .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Melting Point Analysis: Consistency with literature values (e.g., 130–132°C for related thiophene-carboxylic acids) indicates purity .

Q. What safety protocols should be followed during handling?

Use nitrile gloves and respiratory protection to avoid inhalation of fine particles. Work under a fume hood to minimize exposure to nitroaromatic intermediates, which may be irritants. Inspect gloves for permeability, and avoid skin contact using lab coats and eye protection .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Solvent Selection: DMF or DMSO improves solubility of nitroaromatic intermediates .
  • Catalyst/Base Optimization: Alkaline conditions (e.g., K₂CO₃) facilitate deprotonation of 2-nitrophenol, enhancing nucleophilic substitution efficiency .
  • Temperature Control: Reactions at 60–80°C balance reaction rate and side-product formation .
  • Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves nitro-substituted byproducts .

Q. What strategies are effective for evaluating biological activity in vitro?

  • Anti-inflammatory Assays: Test COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA), as demonstrated for thiophene derivatives .
  • Antitumor Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
  • Receptor Binding Studies: Molecular docking with targets like Nurr1 or Sigma-1 receptors can predict interactions, followed by surface plasmon resonance (SPR) for affinity quantification .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity Verification: Reanalyze compounds via quantitative NMR to rule out impurities affecting bioactivity .
  • Assay Standardization: Compare protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence) to identify methodological biases .
  • Structural Analogues: Test derivatives (e.g., replacing nitro with chloro groups) to isolate the pharmacophore’s role .

Q. What computational tools aid in predicting structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS .
  • QSAR Modeling: Utilize descriptors like logP, polar surface area, and H-bond donors to correlate chemical features with activity .
  • Docking Software (AutoDock Vina): Predict binding modes of the nitro group and carboxylic acid with active sites .

Methodological Considerations

  • Synthetic Challenges: The nitro group’s electron-withdrawing nature may reduce reactivity in electrophilic substitutions; consider protecting group strategies (e.g., tert-butyl esters) for carboxylate intermediates .
  • Data Reproducibility: Document reaction parameters (e.g., solvent purity, humidity) rigorously, as moisture can hydrolyze intermediates .

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